Solifenacin succinate, chemically known as (3R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate monosuccinate, is a compound studied in scientific research for its antimuscarinic properties. [] It selectively targets muscarinic receptors, particularly the M3 subtype. This selectivity makes it a subject of interest in various research areas exploring physiological processes involving these receptors. []
Solifenacin is derived from the chemical class of tertiary amines and is structurally related to other antimuscarinic agents. Its chemical name is (S)-N-(2-hydroxy-2-(4-(hydroxyphenyl)thio)ethyl)-1-azabicyclo[2.2.2]octan-3-amine succinate. It is classified under the International Nonproprietary Names (INN) as solifenacin succinate, indicating its common salt form used in therapeutic applications.
The synthesis of solifenacin has been optimized through various methods, focusing on efficiency and yield. One notable method involves a seven-step process starting from phenylethylamine and benzoyl chloride, utilizing a zinc(II) triflate catalyst for improved results. This approach allows for high yields while avoiding hazardous reagents:
This method emphasizes environmental safety and cost-effectiveness by employing readily available reagents and mild reaction conditions .
The molecular structure of solifenacin features a bicyclic amine core with several functional groups that contribute to its pharmacological activity:
The three-dimensional conformation of solifenacin allows for optimal interaction with the target receptor, facilitating its antagonistic effects .
Solifenacin undergoes several chemical transformations during synthesis and metabolism:
These reactions are critical for both the production of the drug and its subsequent behavior in biological systems .
Solifenacin acts primarily as a selective antagonist at muscarinic M3 receptors located in the bladder detrusor muscle:
Research indicates that solifenacin's selectivity for M3 over other muscarinic subtypes minimizes side effects commonly associated with broader antimuscarinic agents .
The physical and chemical properties of solifenacin are crucial for its formulation and therapeutic use:
These properties influence dosing regimens and delivery methods in clinical settings .
Solifenacin is primarily used in clinical settings for:
Research continues to explore additional therapeutic applications for solifenacin beyond urological indications, including potential uses in gastrointestinal disorders .
Solifenacin succinate functions as a competitive antagonist with high affinity for muscarinic M3 receptors (M3R), which are critically implicated in detrusor muscle contraction. Radioligand binding assays demonstrate that solifenacin exhibits a pKi value of 8.0 for human M3 receptors, compared to pKi values of 7.6 for M1 and 6.9 for M2 subtypes [9]. This pharmacological profile confers functional specificity toward urinary bladder dysfunction, as M3 receptors mediate approximately 95% of acetylcholine-induced detrusor contraction despite constituting only 20% of total bladder muscarinic receptors (with M2 comprising 80%) [1] [7]. The molecular basis for this selectivity involves solifenacin's preferential binding to M3 receptors in bladder smooth muscle cells, where it inhibits carbachol-induced intracellular Ca²⁺ mobilization with a pKi of 8.4 [9].
Table 1: Muscarinic Receptor Binding Affinity Profile of Solifenacin
Receptor Subtype | pKi Value | Relative Selectivity (vs. M2) | Primary Tissue Localization |
---|---|---|---|
M3 | 8.0 | 12.6-fold | Detrusor smooth muscle, Salivary glands |
M1 | 7.6 | 5.0-fold | CNS, Autonomic ganglia |
M2 | 6.9 | 1.0 (Reference) | Cardiac muscle, Presynaptic nerve terminals |
Structurally, solifenacin contains a tetrahydroisoquinoline-carboxylate moiety esterified to a quinuclidine group, forming a tertiary amine with high lipophilicity (octanol:water distribution coefficient 50:1). This configuration optimizes interactions with the orthosteric binding site of M3 receptors while limiting non-selective binding [5] [9]. Unlike older antimuscarinics like oxybutynin, solifenacin's moderate M3 selectivity reduces off-target effects while maintaining potent suppression of involuntary detrusor contractions [6] [10].
Solifenacin demonstrates clinically significant tissue selectivity by preferentially inhibiting bladder contractions over salivary secretion. In rat bladder smooth muscle cells, solifenacin inhibits carbachol-induced Ca²⁺ mobilization with a pKi of 8.12, compared to pKi 7.57 in submandibular gland cells—indicating 3.6-fold greater potency in bladder tissue [10]. This contrasts with oxybutynin, which exhibits only 1.7-fold selectivity for bladder versus salivary cells [10]. In vivo studies in anesthetized rats confirm this differential activity: intravenous solifenacin (63–2,100 nmol/kg) dose-dependently inhibits carbachol-induced intravesical pressure elevation at significantly lower doses than those affecting salivation [9] [10]. Specifically, the ED₅₀ for bladder pressure inhibition is 86.6 nmol/kg, versus 320 nmol/kg for salivary secretion inhibition—yielding a functional selectivity ratio of 3.7 [10].
Table 2: Tissue Selectivity Profile of Antimuscarinic Agents in Preclinical Models
Drug | pKi (Bladder Cells) | pKi (Salivary Cells) | Selectivity Ratio (Bladder/Salivary) | In Vivo Functional Selectivity Ratio |
---|---|---|---|---|
Solifenacin | 8.12 | 7.57 | 3.6 | 3.7–6.5 |
Oxybutynin | 8.60 | 8.80 | 0.7 | 0.9–1.1 |
Tolterodine | 8.15 | 7.84 | 2.0 | 2.2–2.4 |
Darifenacin | 9.10 | 8.90 | 1.6 | 1.0 |
Atropine | 9.05 | 8.95 | 1.3 | 1.1 |
Mechanistically, this tissue selectivity arises from:
Notably, the long elimination half-life (45–68 hours) enables sustained bladder smooth muscle relaxation with once-daily dosing, further optimizing therapeutic selectivity [1] [2].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6